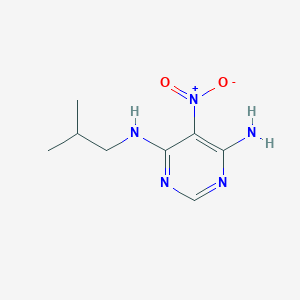

N4-isobutyl-5-nitropyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

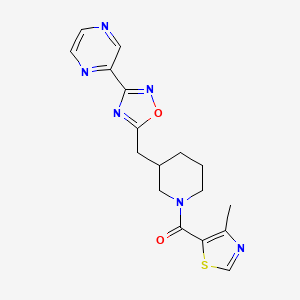

“N4-isobutyl-5-nitropyrimidine-4,6-diamine” is a chemical compound with the molecular formula C8H13N5O2 . It has a molecular weight of 211.22 . The CAS number for this compound is 90641-93-3 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has a nitro group (-NO2) and an isobutyl group attached to it .Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 431.5±45.0 °C and a predicted density of 1.328±0.06 g/cm3 . Its pKa value is predicted to be 2.66±0.10 .Scientific Research Applications

Synthesis and Characterization

N4-isobutyl-5-nitropyrimidine-4,6-diamine may be involved in the synthesis of complex molecules and the study of their properties. For instance, the synthesis of tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid, involves the condensation of chiral N1-protected vicinal diamines derived from amino acids with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone (Bailey et al., 1992). This indicates the relevance of nitropyrimidine derivatives in synthetic organic chemistry, particularly in the generation of stereospecific compounds.

Environmental and Toxicological Studies

Nitrosamines, including those related to nitropyrimidine derivatives, have been studied for their occurrence in the environment and potential health impacts. Research on the characterization of new nitrosamines in drinking water using liquid chromatography tandem mass spectrometry highlights the importance of detecting and understanding the behavior of these compounds in water supplies (Zhao et al., 2006). Additionally, the identification and quantitation of N-nitrosamines in human postmortem organs underscore the toxicological relevance of these substances (Cooper et al., 1987).

Antiproliferative Activity

Compounds related to this compound, such as 2,6-diamino-9-benzyl-9-deazapurine and related compounds, have been evaluated for their antiproliferative activity, indicating potential applications in the development of therapeutic agents (Otmar et al., 2004).

Properties

IUPAC Name |

4-N-(2-methylpropyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c1-5(2)3-10-8-6(13(14)15)7(9)11-4-12-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWPKSOBPKKEFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-[2-(1-Methyl-1h-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2676453.png)

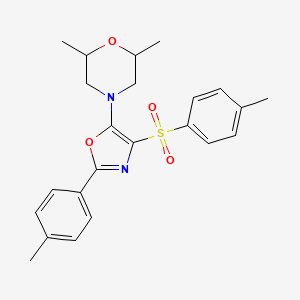

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2676455.png)

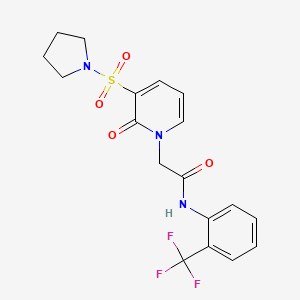

![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2676457.png)

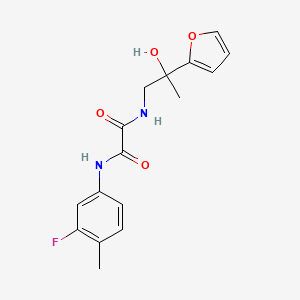

![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2676461.png)

![3,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2676467.png)

![2-Pyrazol-1-yl-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2676470.png)

![1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-4-methylbenzene](/img/structure/B2676475.png)